LogP and LogD Comparison: Ethyl 4-(1,2,3-Benzothiadiazole-5-Amido)Benzoate vs. N-(4-Methylphenyl)-1,2,3-Benzothiadiazole-5-Carboxamide (D003-1007)
The target compound (D003-0036) exhibits a calculated logP of 3.5276 and logD (pH 7.4) of 3.5237, compared to the close analog N-(4-methylphenyl)-1,2,3-benzothiadiazole-5-carboxamide (D003-1007), which has a logP of 3.3496 and logD of 3.3495. This ΔlogP of +0.178 and ΔlogD of +0.174 indicates the ethyl benzoate moiety confers measurably higher lipophilicity than a simple 4-methylphenyl amide . The target compound's polar surface area (PSA) of 65.665 Ų is also substantially larger than the comparator's 44.911 Ų (ΔPSA = +20.754 Ų), reflecting the additional ester carbonyl and ether oxygen atoms that contribute to hydrogen bond acceptor capacity.
| Evidence Dimension | Lipophilicity and polarity (computed physicochemical properties) |
|---|---|
| Target Compound Data | logP = 3.5276; logD = 3.5237; PSA = 65.665 Ų; HBA = 7; HBD = 1 |
| Comparator Or Baseline | N-(4-methylphenyl)-1,2,3-benzothiadiazole-5-carboxamide (D003-1007): logP = 3.3496; logD = 3.3495; PSA = 44.911 Ų; HBA = 4; HBD = 1 |
| Quantified Difference | ΔlogP = +0.178; ΔlogD = +0.174; ΔPSA = +20.754 Ų; ΔHBA = +3 |
| Conditions | Computed using ChemDiv's standardized in silico prediction pipeline; logD measured at pH 7.4 |
Why This Matters
A ΔlogP of ~0.18 translates to a measurable difference in membrane partitioning and oral absorption potential, making the ethyl benzoate derivative more suitable for central nervous system or intracellular target engagement if passive permeability is rate-limiting.
